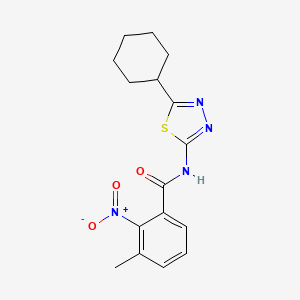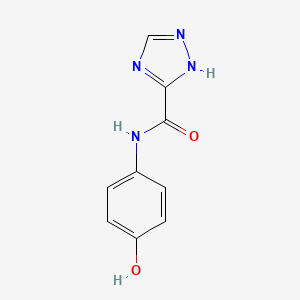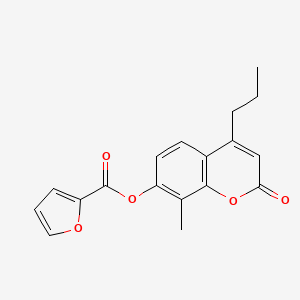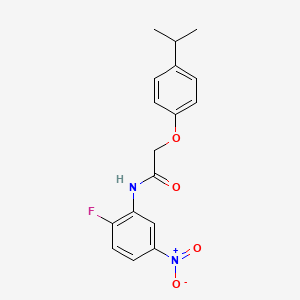![molecular formula C10H9N3O3S2 B5822697 4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid, also known as TDBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. TDBA is a thiadiazole derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid exerts its effects by modulating various signaling pathways and molecular targets in the body. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. This compound has also been found to exhibit low toxicity, making it a safe compound for use in research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been found to exhibit neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is the development of this compound analogs with improved solubility and potency. These analogs could potentially have even greater applications in medicine and research.
Méthodes De Synthèse
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid can be synthesized using several methods, including the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide and then with ethyl chloroacetate. Another method involves the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide followed by the reaction with chloroacetyl chloride and then with ethylamine. This compound can also be synthesized using the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide and then with ethyl 4-bromobutyrate.
Applications De Recherche Scientifique
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid has been extensively studied for its potential applications in various scientific research fields, including medicine, biochemistry, and pharmacology. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-oxo-4-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c14-7(3-4-8(15)16)11-10-13-12-9(18-10)6-2-1-5-17-6/h1-2,5H,3-4H2,(H,15,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHPBUBPWGENBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(S2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)


